

# Dibenzothiophene 5-oxide: A Technical Guide to its Molecular Weight and Characterization

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## Compound of Interest

Compound Name: *Dibenzothiophene 5-oxide*

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## Introduction

**Dibenzothiophene 5-oxide** is a heterocyclic compound that serves as a key intermediate in various chemical and biological processes. As a derivative of dibenzothiophene, a common organosulfur compound found in fossil fuels, its study is crucial for understanding desulfurization mechanisms. Furthermore, its chemical reactivity makes it a valuable precursor in the synthesis of novel organic materials and potential pharmaceutical agents. This technical guide provides an in-depth analysis of the molecular weight of **dibenzothiophene 5-oxide**, supported by a summary of its physicochemical properties and detailed experimental protocols for its characterization.

## Core Molecular Properties

A comprehensive understanding of the fundamental molecular properties of **dibenzothiophene 5-oxide** is essential for its application in research and development. These properties are summarized in the table below.

Property	Value	Source(s)
Molecular Weight	200.26 g/mol	[1][2][3][4]
Exact Mass	200.02958605 Da	[1]
Molecular Formula	C <sub>12</sub> H <sub>8</sub> OS	[1][4][5]
CAS Number	1013-23-6	[1][2][5]
Melting Point	188-188.5 °C	
Boiling Point	400.8 °C at 760 mmHg	[5]
Physical Form	Solid	[2]
Storage	Keep in a dark place, sealed in dry, room temperature conditions.	[2]

## Experimental Protocols for Molecular Weight Determination and Structural Elucidation

The precise determination of the molecular weight and confirmation of the chemical structure of **dibenzothiophene 5-oxide** are critical for its unequivocal identification and use in further applications. The following are detailed methodologies for key analytical techniques.

### Mass Spectrometry

Objective: To determine the exact mass and fragmentation pattern of **dibenzothiophene 5-oxide**, confirming its molecular weight and elemental composition.

Methodology:

- **Sample Preparation:** A dilute solution of **dibenzothiophene 5-oxide** is prepared by dissolving a small amount of the solid in a suitable volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 10-100 µg/mL. High purity solvents are essential to minimize background interference.

- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is typically used.
- Data Acquisition:
  - The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
  - Positive or negative ion mode is selected based on the desired adduct formation. For **dibenzothiophene 5-oxide**, positive ion mode is often suitable for observing the protonated molecule  $[M+H]^+$ .
  - The mass spectrometer is calibrated using a known standard to ensure high mass accuracy.
  - Data is acquired over a relevant mass-to-charge ( $m/z$ ) range, ensuring the expected molecular ion is within the window.
- Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion. The high-resolution measurement of this peak allows for the determination of the exact mass, which can be used to confirm the elemental formula ( $C_{12}H_8OS$ ).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of **dibenzothiophene 5-oxide** by analyzing the chemical environment of its hydrogen ( $^1H$ ) and carbon ( $^{13}C$ ) nuclei.

Methodology:

- Sample Preparation: Approximately 5-10 mg of **dibenzothiophene 5-oxide** is dissolved in about 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform ( $CDCl_3$ ) or deuterated dimethyl sulfoxide ( $DMSO-d_6$ ), in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and the desired chemical shift reference.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
- Data Acquisition:

- $^1\text{H}$  NMR: A standard one-dimensional proton NMR experiment is performed. Key parameters to set include the spectral width, number of scans, and relaxation delay.
- $^{13}\text{C}$  NMR: A one-dimensional carbon NMR experiment, often with proton decoupling, is performed to obtain singlets for each unique carbon atom.
- Data Analysis: The chemical shifts, integration (for  $^1\text{H}$  NMR), and coupling patterns of the signals in the spectra are analyzed to confirm the connectivity and arrangement of atoms in the molecule, which is consistent with the structure of **dibenzothiophene 5-oxide**.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **dibenzothiophene 5-oxide**, particularly the characteristic S=O stretching vibration.

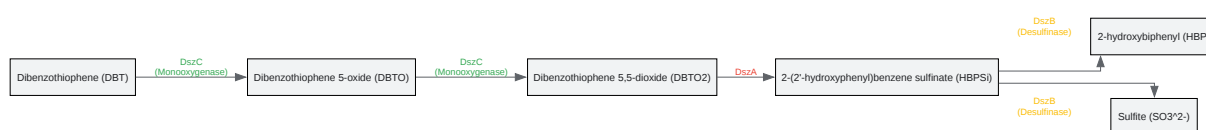
Methodology:

- Sample Preparation (KBr Pellet Method):
  - A small amount of **dibenzothiophene 5-oxide** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
  - The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A standard FTIR spectrometer is used for analysis.
- Data Acquisition:
  - A background spectrum of the empty sample compartment or a pure KBr pellet is first recorded.
  - The KBr pellet containing the sample is then placed in the sample holder, and the infrared spectrum is recorded, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. For **dibenzothiophene 5-oxide**, a strong absorption band corresponding to the S=O stretching vibration is expected, typically in the region of  $1050\text{-}1030\text{ cm}^{-1}$ .

# Metabolic Pathway of Dibenzothiophene

## Desulfurization

**Dibenzothiophene 5-oxide** is a key intermediate in the biodesulfurization of dibenzothiophene by certain microorganisms, such as *Rhodococcus* sp. strain IGTS8.[1] This bacterium utilizes a specific enzymatic pathway, known as the 4S pathway, to selectively remove sulfur from dibenzothiophene without degrading the carbon skeleton.[1]



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Caption: The 4S pathway of dibenzothiophene desulfurization by *Rhodococcus* sp. strain IGTS8.

The pathway is initiated by the enzyme DszC, a monooxygenase, which catalyzes the stepwise oxidation of dibenzothiophene (DBT) first to **dibenzothiophene 5-oxide** (DBTO) and then to dibenzothiophene 5,5-dioxide (DBTO2).[1] Subsequently, the enzyme DszA acts on DBTO2 to produce 2-(2'-hydroxyphenyl)benzene sulfinic acid (HBPSi).[1] Finally, the enzyme DszB, a desulfinase, cleaves the carbon-sulfur bond in HBPSi to yield 2-hydroxybiphenyl (HBP) and inorganic sulfite.[1] This metabolic process is of significant interest in the field of bioremediation for the removal of sulfur from fossil fuels.

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